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molecular formula C11H15NO3 B8411835 (+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid

(+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid

Cat. No. B8411835
M. Wt: 209.24 g/mol
InChI Key: IIPURNWXORPFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345680B2

Procedure details

Ethyl 2-ethoxy-3-(4-nitrophenyl)acrylate containing 3.6 wt % DMF (26.07 g corrected, 98.3 mmol) was dissolved in IMS (500 ml) and a solution of NaOH (1.44 g, 36.1 mmol) in water (260 ml) was added. The resulting mixture was stirred at ambient temperature for 18 hr then acidified with 1M HCl (120 ml) and the resulting solid collected by filtration, washed with water (2×100 ml) and suction dried on the filter for 30 mins, followed by vacuum oven drying at 18° C. for 18 hr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26.07 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)[C:5]([O:7]CC)=[O:6])[CH3:2].CN(C=O)C.[OH-].[Na+].Cl>O>[CH2:1]([O:3][CH:4]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1)[C:5]([OH:7])=[O:6])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
26.07 g
Type
reactant
Smiles
CN(C)C=O
Name
IMS
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
WASH
Type
WASH
Details
washed with water (2×100 ml) and suction
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
drying at 18° C. for 18 hr
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(C(=O)O)CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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